4-[(E)-3-[4-[(1-Ethylpyridin-1-ium-3-yl)carbamoyl]anilino]-3-oxoprop-1-enyl]-N-[4-[(1-ethylpyridin-1-ium-3-yl)carbamoyl]phenyl]benzamide;4-methylbenzenesulfonate
4-[(E)-3-[4-[(1-Ethylpyridin-1-ium-3-yl)carbamoyl]anilino]-3-oxoprop-1-enyl]-N-[4-[(1-ethylpyridin-1-ium-3-yl)carbamoyl]phenyl]benzamide;4-methylbenzenesulfonate
Brand Name:
Vulcanchem
CAS No.:
19060-43-6
VCID:
VC0103132
InChI:
InChI=1S/C38H34N6O4.2C7H8O3S/c1-3-43-23-5-7-33(25-43)41-37(47)29-14-18-31(19-15-29)39-35(45)22-11-27-9-12-28(13-10-27)36(46)40-32-20-16-30(17-21-32)38(48)42-34-8-6-24-44(4-2)26-34;2*1-6-2-4-7(5-3-6)11(8,9)10/h5-26H,3-4H2,1-2H3,(H2-2,39,40,41,42,45,46,47,48);2*2-5H,1H3,(H,8,9,10)/b22-11+;;
SMILES:
CC[N+]1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C(=O)NC5=C[N+](=CC=C5)CC.CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-]
Molecular Formula:
C52H50N6O10S2
Molecular Weight:
983.1 g/mol
4-[(E)-3-[4-[(1-Ethylpyridin-1-ium-3-yl)carbamoyl]anilino]-3-oxoprop-1-enyl]-N-[4-[(1-ethylpyridin-1-ium-3-yl)carbamoyl]phenyl]benzamide;4-methylbenzenesulfonate
CAS No.: 19060-43-6
Main Products
VCID: VC0103132
Molecular Formula: C52H50N6O10S2
Molecular Weight: 983.1 g/mol
CAS No. | 19060-43-6 |
---|---|
Product Name | 4-[(E)-3-[4-[(1-Ethylpyridin-1-ium-3-yl)carbamoyl]anilino]-3-oxoprop-1-enyl]-N-[4-[(1-ethylpyridin-1-ium-3-yl)carbamoyl]phenyl]benzamide;4-methylbenzenesulfonate |
Molecular Formula | C52H50N6O10S2 |
Molecular Weight | 983.1 g/mol |
IUPAC Name | 4-[(E)-3-[4-[(1-ethylpyridin-1-ium-3-yl)carbamoyl]anilino]-3-oxoprop-1-enyl]-N-[4-[(1-ethylpyridin-1-ium-3-yl)carbamoyl]phenyl]benzamide;4-methylbenzenesulfonate |
Standard InChI | InChI=1S/C38H34N6O4.2C7H8O3S/c1-3-43-23-5-7-33(25-43)41-37(47)29-14-18-31(19-15-29)39-35(45)22-11-27-9-12-28(13-10-27)36(46)40-32-20-16-30(17-21-32)38(48)42-34-8-6-24-44(4-2)26-34;2*1-6-2-4-7(5-3-6)11(8,9)10/h5-26H,3-4H2,1-2H3,(H2-2,39,40,41,42,45,46,47,48);2*2-5H,1H3,(H,8,9,10)/b22-11+;; |
Standard InChIKey | HSHAJOAXPVHFTK-QLVZFOIYSA-N |
Isomeric SMILES | CC[N+]1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C(=O)NC5=C[N+](=CC=C5)CC.CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-] |
SMILES | CC[N+]1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C(=O)NC5=C[N+](=CC=C5)CC.CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Canonical SMILES | CC[N+]1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C(=O)NC5=C[N+](=CC=C5)CC.CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Synonyms | N-(1-ethylpyridin-5-yl)-4-[[(E)-3-[4-[[4-[(1-ethylpyridin-5-yl)carbamo yl]phenyl]carbamoyl]phenyl]prop-2-enoyl]amino]benzamide, 4-methylbenze nesulfonate |
PubChem Compound | 6445025 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume